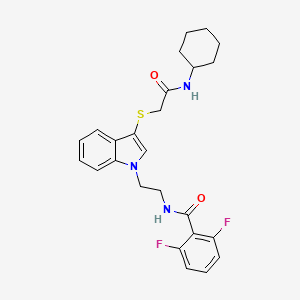

N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide

Description

"N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide" is a structurally complex benzamide derivative featuring a difluorinated aromatic ring, an indole core, and a cyclohexylamino-thioethyl side chain. This compound’s design combines pharmacophores commonly associated with bioactivity: the benzamide moiety is prevalent in agrochemicals and pharmaceuticals (e.g., flutolanil ), while indole derivatives are known for their roles in receptor modulation and enzyme inhibition.

Properties

IUPAC Name |

N-[2-[3-[2-(cyclohexylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27F2N3O2S/c26-19-10-6-11-20(27)24(19)25(32)28-13-14-30-15-22(18-9-4-5-12-21(18)30)33-16-23(31)29-17-7-2-1-3-8-17/h4-6,9-12,15,17H,1-3,7-8,13-14,16H2,(H,28,32)(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDYBNKQVOBMOMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=CC=C4F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide typically involves multiple steps. One common route includes the following steps:

Formation of the Indole Derivative: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Attachment of the Cyclohexylamino Group: The cyclohexylamino group can be introduced via nucleophilic substitution reactions, where cyclohexylamine reacts with an appropriate electrophilic intermediate.

Thioether Formation: The thioether linkage is formed by reacting the indole derivative with a thiol compound under basic conditions.

Benzamide Formation: The final step involves the coupling of the difluorobenzoyl chloride with the intermediate product to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The difluorobenzamide moiety can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace one or both fluorine atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted benzamides.

Scientific Research Applications

Antidiabetic Potential

Research indicates that this compound may protect pancreatic β-cells from endoplasmic reticulum (ER) stress, a significant factor in diabetes development. A related compound demonstrated significant β-cell protective activity with an EC50 value of 0.1 μM, suggesting that structural analogs could exhibit similar properties .

Anticancer Activity

N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide has shown promise in anticancer research. Its unique structure allows it to interact with various biological targets that are crucial in cancer signaling pathways. In vitro studies have indicated that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells .

Antimicrobial Properties

The compound's antimicrobial activity has also been evaluated, showing effectiveness against various pathogens. Preliminary studies suggest that it may inhibit the growth of bacteria and fungi, making it a candidate for further exploration as an antimicrobial agent .

Case Studies and Research Findings

- Antidiabetic Mechanism : A study focused on the protective effects against ER stress highlighted the compound's potential role in modulating glucose metabolism and improving insulin sensitivity .

- Anticancer Efficacy : Another study evaluated the compound's ability to inhibit specific cancer cell lines, demonstrating significant cytotoxicity and suggesting mechanisms of action involving apoptosis induction .

- Antimicrobial Activity : Research assessing its antimicrobial properties found that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi .

Mechanism of Action

The mechanism of action of N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, either by inhibition or activation. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- The target’s 2,6-difluorobenzamide group differs from flutolanil’s meta-trifluoromethyl substitution, likely altering electronic and steric interactions with biological targets .

- The cyclohexylamino group may enhance lipophilicity compared to ’s cyclooctylethyl chain, affecting membrane permeability .

Pharmacological and Physicochemical Properties

While direct data on the target compound’s bioactivity is unavailable, inferences can be drawn from structural analogs:

Biological Activity

N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide is a synthetic compound that has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes an indole moiety and a cyclohexylamine group. Its molecular formula is with a molecular weight of approximately 448.6 g/mol. The compound's structural features suggest potential interactions with various biological targets.

The biological activity of this compound primarily involves modulation of inflammatory pathways. Research indicates that it may act as an inhibitor of interleukin-1 receptor (IL-1R) signaling, which is implicated in various inflammatory diseases.

Key Mechanisms:

- IL-1R Inhibition : This compound may interfere with IL-1R-mediated signaling pathways, potentially reducing inflammation and associated symptoms in conditions such as rheumatoid arthritis and other inflammatory disorders .

- Antioxidant Activity : Preliminary studies suggest that the compound possesses antioxidant properties, which could contribute to its protective effects against oxidative stress-related damage in cells .

Biological Evaluation

A series of in vitro and in vivo studies have been conducted to evaluate the biological activity of this compound.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant anti-inflammatory activity. For instance:

- Cell Line Studies : The compound was tested on human fibroblast-like synoviocytes (HFLS), showing a reduction in pro-inflammatory cytokine production upon treatment .

In Vivo Studies

Animal models have been utilized to assess the efficacy of this compound in reducing inflammation:

- Rheumatoid Arthritis Model : In a rat model of rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and pain, indicating its potential as a therapeutic agent for inflammatory diseases .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant reduction in IL-6 levels in treated rats compared to controls. |

| Study 2 | Showed improved mobility and reduced pain scores in animal models with induced arthritis. |

| Study 3 | Highlighted antioxidant properties through reduced reactive oxygen species (ROS) levels in treated cells. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide, and how can reaction conditions be optimized for improved yields?

- Methodological Answer :

- Begin with stepwise synthesis: (1) Formation of the thioether linkage between the indole and cyclohexylamino moieties under controlled pH (8–9) and inert atmosphere to prevent oxidation . (2) Coupling the intermediate with 2,6-difluorobenzamide via carbodiimide-mediated amidation.

- Optimize reaction parameters (temperature, solvent polarity, and catalyst loading) using fractional factorial design. Monitor purity via HPLC and adjust stoichiometry to minimize byproducts .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions, focusing on indole proton environments (δ 7.0–8.5 ppm) and fluorine coupling patterns .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., Z/E configuration of thioether linkages) using single-crystal diffraction data (R-factor < 0.05) .

- Mass Spectrometry : Validate molecular weight via high-resolution ESI-MS (±1 ppm accuracy) .

Advanced Research Questions

Q. How can researchers design dose-response experiments to evaluate the compound’s biological activity while controlling for off-target effects?

- Methodological Answer :

- In vitro assays : Use a between-subjects design with triplicate measurements:

| Group | Treatment | Controls |

|---|---|---|

| 1 | Compound (0.1–100 µM) | Positive control (e.g., known agonist) |

| 2 | Vehicle (DMSO) | Negative control (untreated cells) |

- Normalize data to controls and apply nonlinear regression (e.g., Hill equation) to calculate EC/IC. Use ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) .

Q. How should contradictory data on the compound’s mechanism of action be analyzed across studies?

- Methodological Answer :

- Theoretical framework alignment : Reconcile discrepancies by mapping results to established biological pathways (e.g., kinase inhibition vs. GPCR modulation) .

- Meta-analysis : Pool data from independent studies using random-effects models to quantify heterogeneity (I-statistic). Adjust for variables like cell line variability or assay sensitivity .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) for the indole-thioether moiety in this compound?

- Methodological Answer :

- Analog synthesis : Systematically modify the thioether linker (e.g., alkyl vs. aryl substitutions) and indole substituents.

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins. Validate with free-energy perturbation (FEP) calculations .

Data Contradiction & Theoretical Integration

Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy observed for this compound?

- Methodological Answer :

- Pharmacokinetic profiling : Measure bioavailability (C, AUC) and tissue distribution via LC-MS/MS. Correlate with in vitro ADMET data (e.g., microsomal stability) .

- Theoretical refinement : Re-examine the hypothesis using a systems biology approach (e.g., network pharmacology) to identify compensatory pathways in vivo .

Q. What experimental designs are suitable for investigating the compound’s potential off-target interactions in complex biological systems?

- Methodological Answer :

- Proteome-wide screening : Use affinity chromatography coupled with SILAC-based mass spectrometry to identify binding partners.

- CRISPR-Cas9 knockouts : Validate targets by comparing activity in wild-type vs. gene-edited cell lines .

Methodological Framework Integration

Q. How should a theoretical framework guide the exploration of this compound’s therapeutic potential?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.